molecular formula C12H13ClN2O2 B1326261 1-Boc-4-chloro-7-azaindole CAS No. 945599-50-8

1-Boc-4-chloro-7-azaindole

Cat. No. B1326261
M. Wt: 252.69 g/mol
InChI Key: NILMPLDZXMKZKH-UHFFFAOYSA-N
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Description

1-Boc-4-chloro-7-azaindole is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Molecular Formula : C₁₂H₁₃ClN₂O₂

  • Molecular Weight : 252.7 g/mol

  • CAS Number : 945599-50-8



Molecular Structure Analysis

1-Boc-4-chloro-7-azaindole features a pyrrolo[2,3-b]pyridine core with a tert-butyl ester group (Boc) and a chlorine atom. The Boc group serves as a protecting group for the nitrogen atom.



Chemical Reactions Analysis

1-Boc-4-chloro-7-azaindole can participate in various chemical reactions, including:



  • Substitution Reactions : The chlorine atom can undergo substitution reactions with nucleophiles.

  • Cyclization Reactions : The pyrrolo[2,3-b]pyridine scaffold can participate in cyclization reactions to form more complex structures.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : 95%

  • Solubility : Soluble in organic solvents


Scientific Research Applications

  • Scientific Field : Organic Chemistry and Drug Discovery
  • Summary of the Application : “1-Boc-4-chloro-7-azaindole” is a chemical scaffold represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases . It is also a useful intermediate for drug discovery research .
  • Methods of Application or Experimental Procedures : The development of synthetic, elegant techniques for the functionalization of azaindoles continues to be an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the azaindole template .
  • Results or Outcomes Obtained : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units in the past few decades . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

  • Precautionary Statements : Follow safety precautions during handling and use protective equipment.


Future Directions

Research on 1-Boc-4-chloro-7-azaindole could explore its:



  • Biological Activity : Investigate potential pharmacological properties.

  • Synthetic Applications : Develop efficient synthetic routes.

  • Derivatives : Explore modifications for improved properties.


properties

IUPAC Name

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILMPLDZXMKZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-chloro-7-azaindole

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